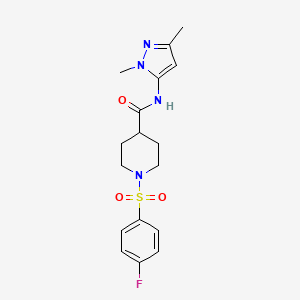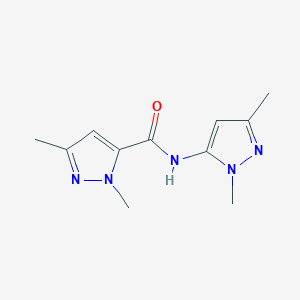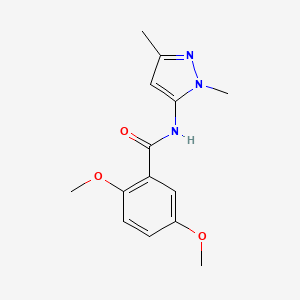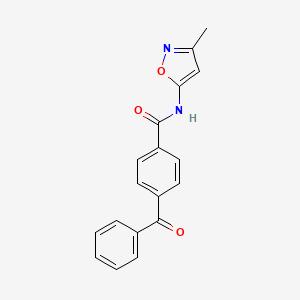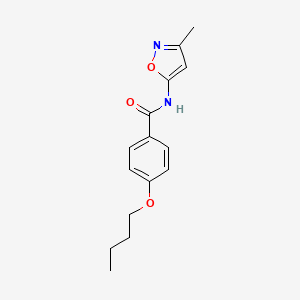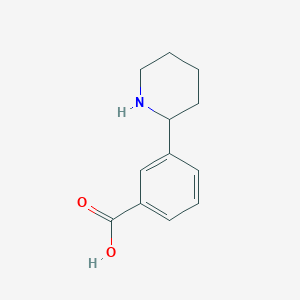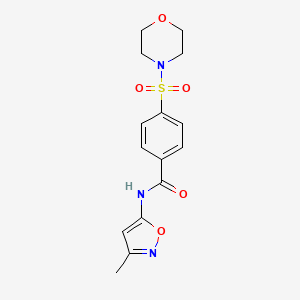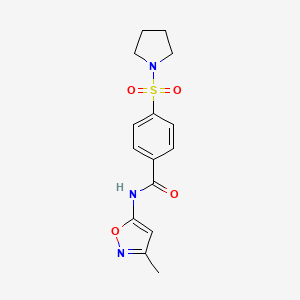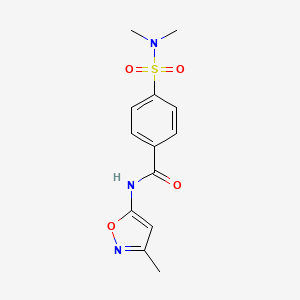
4-(dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide, commonly known as DMSO-5, is a highly versatile and useful compound that has been used in scientific research for decades. DMSO-5 has a wide range of applications in the fields of chemistry, biochemistry, and physiology. It is used as a solvent, a reagent, and a catalyst in a variety of experiments, and it has been studied extensively for its biochemical and physiological effects.
科学的研究の応用
DMSO-5 has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis reactions, as a reagent in the synthesis of various compounds, and as a solvent for a variety of reactions. It has also been used in the study of enzyme kinetics and as a stabilizing agent for proteins. Additionally, DMSO-5 has been used in the study of drug metabolism and drug delivery systems.
作用機序
The mechanism of action of DMSO-5 is not fully understood. However, it is believed to act as a proton shuttle, allowing protons to move between different molecules. This is thought to facilitate the formation of new bonds between molecules, which can lead to the formation of new compounds. Additionally, DMSO-5 has been found to act as an electron donor, which can lead to the formation of new radicals.
Biochemical and Physiological Effects
DMSO-5 has been found to have a variety of biochemical and physiological effects. It has been found to act as an antioxidant, which can help protect cells from damage caused by free radicals. Additionally, DMSO-5 has been found to have anti-inflammatory effects, which can help reduce inflammation in the body. It has also been found to have an effect on the immune system, as it can increase the production of certain immune cells. Finally, DMSO-5 has been found to have an effect on gene expression, which can lead to changes in the production of certain proteins.
実験室実験の利点と制限
The main advantages of using DMSO-5 in lab experiments are its versatility and its low toxicity. It is a highly effective solvent and reagent, and it has a low toxicity, making it safe to use in most experiments. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of DMSO-5 is its volatility, which can make it difficult to control in certain experiments. Additionally, it has a strong odor, which can be unpleasant for some people.
将来の方向性
There are many potential future directions for research into DMSO-5. One potential direction is to further explore its effects on gene expression and its potential applications in gene therapy. Additionally, further research could be done into its effects on the immune system and its potential applications in the development of new drugs. Additionally, further research could be done into its effects on drug metabolism and its potential applications in drug delivery systems. Finally, further research could be done into its effects on enzymes and its potential applications in the study of enzyme kinetics.
合成法
DMSO-5 is synthesized through a reaction between dimethylsulfoxide (DMSO) and 3-methyl-1,2-oxazol-5-yl)benzamide (MOBA). The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, and proceeds via a nucleophilic substitution reaction. The reaction is typically carried out at room temperature and takes about 1 hour to complete.
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-9-8-12(20-15-9)14-13(17)10-4-6-11(7-5-10)21(18,19)16(2)3/h4-8H,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKUZCNSRZPTEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6534446.png)
![N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide](/img/structure/B6534448.png)

![N-[(4-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine](/img/structure/B6534458.png)
![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide](/img/structure/B6534460.png)
![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B6534464.png)
